molecular formula C25H27N5O4 B11266350 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11266350
M. Wt: 461.5 g/mol
InChI Key: FLOYDOYJJFZUIF-UHFFFAOYSA-N
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Description

3-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-7,8-DIMETHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzylpiperazine moiety, which is known for its significant biological activities. The presence of methoxy groups and the pyrimidoindole core further enhances its chemical and biological properties.

Preparation Methods

The synthesis of 3-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-7,8-DIMETHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reductive amination of a precursor compound with benzylpiperazine using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-7,8-DIMETHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-7,8-DIMETHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar compounds include other benzylpiperazine derivatives and pyrimidoindole compounds. For example:

Properties

Molecular Formula

C25H27N5O4

Molecular Weight

461.5 g/mol

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C25H27N5O4/c1-33-20-12-18-19(13-21(20)34-2)27-24-23(18)26-16-30(25(24)32)15-22(31)29-10-8-28(9-11-29)14-17-6-4-3-5-7-17/h3-7,12-13,16,27H,8-11,14-15H2,1-2H3

InChI Key

FLOYDOYJJFZUIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)CC5=CC=CC=C5)OC

Origin of Product

United States

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